molecular formula C14H11N3S B1240988 8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- CAS No. 159081-22-8

8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)-

Cat. No.: B1240988
CAS No.: 159081-22-8
M. Wt: 253.32 g/mol
InChI Key: SWXJBBYBDXFMGG-UHFFFAOYSA-N
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Description

8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an indeno-thiazole core structure, which is fused with an imidazole moiety. The unique structural features of this compound make it a promising candidate for various biochemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- typically involves the condensation of appropriate ketones with thiourea, followed by cyclization reactions. One common synthetic route includes the use of indanone derivatives, which undergo cyclization with thiourea under acidic conditions to form the indeno-thiazole core. The imidazole moiety is then introduced through alkylation reactions using imidazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- involves its interaction with specific molecular targets. For instance, as an inhibitor of SARS-CoV-2 3CLpro, the compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. Molecular docking studies have shown that the indeno-thiazole core interacts with key residues in the protease’s active site, stabilizing the inhibitor-protease complex .

Comparison with Similar Compounds

Similar Compounds

    8H-Indeno(1,2-d)thiazole derivatives: These compounds share the indeno-thiazole core but differ in the substituents attached to the core structure.

    Imidazole-containing compounds: These compounds contain the imidazole moiety but may have different core structures.

Uniqueness

8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- is unique due to its combined indeno-thiazole and imidazole moieties, which confer distinct biochemical properties. This dual functionality allows the compound to interact with a broader range of molecular targets, enhancing its potential as a versatile pharmacological agent .

Properties

CAS No.

159081-22-8

Molecular Formula

C14H11N3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-(1H-imidazol-5-ylmethyl)-4H-indeno[1,2-d][1,3]thiazole

InChI

InChI=1S/C14H11N3S/c1-2-4-11-9(3-1)5-12-14(11)17-13(18-12)6-10-7-15-8-16-10/h1-4,7-8H,5-6H2,(H,15,16)

InChI Key

SWXJBBYBDXFMGG-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)CC4=CN=CN4

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)CC4=CN=CN4

Synonyms

2-(1H-imidazol-4-ylmethyl)-8H-indeno(1,2-d)thiazole
YM 31636
YM-31636

Origin of Product

United States

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